(2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid
Description
(2-Fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid is an organoboron compound characterized by a phenyl ring substituted with a fluorine atom at position 2, a methyl group at position 4, and an N-methylsulfamoyl group at position 3. The boronic acid (–B(OH)₂) moiety at position 1 enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of medicinal chemistry and materials science.
The N-methylsulfamoyl group (–SO₂NHCH₃) contributes to both electronic and steric effects, influencing binding affinity in biological systems. Its fluorine substituent may improve metabolic stability and membrane permeability, common strategies in drug design .
Properties
IUPAC Name |
[2-fluoro-4-methyl-5-(methylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BFNO4S/c1-5-3-7(10)6(9(12)13)4-8(5)16(14,15)11-2/h3-4,11-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLAOHJKXCXTAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)C)S(=O)(=O)NC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid typically involves the borylation of a suitable aryl halide precursor. One common method is the palladium-catalyzed borylation of an aryl halide using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are fine-tuned to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: (2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or alkenyl-aryl compounds .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., toluene, ethanol).
Conditions: Reactions are typically conducted under inert atmosphere (argon or nitrogen) at temperatures ranging from room temperature to 100°C.
Major Products: The major products of these reactions are biaryl or alkenyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid has several applications in scientific research:
Biology: Potential use in the development of boron-containing drugs due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its role in the synthesis of boron-containing pharmaceuticals, which may exhibit unique biological activities.
Mechanism of Action
The mechanism of action of (2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium center, forming a palladium-biaryl complex.
Reductive Elimination: The palladium-biaryl complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs, emphasizing differences in substituents and their implications:
Key Observations :
- Sulfonamide vs. Carbamoyl : Sulfonamide-containing analogs (e.g., the target compound) exhibit higher acidity (pKa ~3–4) due to the electron-withdrawing –SO₂ group, enhancing reactivity in aqueous media. Carbamoyl analogs (e.g., ) have milder acidity (pKa ~5–6), favoring stability in physiological conditions.
- Fluorine Positioning : The 2-fluoro substitution in the target compound contrasts with 3-fluoro or 5-fluoro analogs (e.g., ), which may exhibit reduced steric hindrance but altered dipole moments.
Biological Activity
(2-Fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid is an organoboron compound that has garnered attention for its potential applications in medicinal chemistry and organic synthesis. This article discusses its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C8H11BFNO4S
- Molecular Weight : 247.050 g/mol
- CAS Number : 1704121-51-6
Its structure includes a boronic acid functional group attached to a phenyl ring that is substituted with fluorine, methyl, and N-methylsulfamoyl groups, which contribute to its unique reactivity and selectivity in chemical reactions .
Target of Action
The primary target for (2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction. This reaction is fundamental in organic synthesis for forming carbon-carbon bonds.
Mode of Action
The compound interacts with its target through:
- Oxidative Addition : Involves the insertion of the boron atom into a carbon-palladium bond.
- Transmetalation : This step facilitates the transfer of the organic group from the palladium to the boron compound, leading to the formation of new carbon-carbon bonds.
Biological Activity
Research has indicated several biological activities associated with (2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid:
-
Anticancer Activity :
- Studies have shown that boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. For instance, related compounds have demonstrated growth inhibition in cancer cell lines by inducing cell cycle arrest at the G2/M phase .
- The compound may serve as a lead structure for developing proteasome inhibitors, potentially offering advantages over existing therapies like bortezomib due to lower toxicity and improved pharmacokinetic profiles .
- Antibacterial Properties :
- Antiviral Activity :
Pharmacokinetics
Pharmacokinetic studies reveal that (2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid exhibits favorable properties, including stability and solubility, which are critical for therapeutic applications. The compound's ability to form stable complexes with biomolecules enhances its potential as a drug candidate .
Comparative Analysis
The following table compares (2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid with other similar compounds:
| Compound Name | Structure Features | Biological Activity | Notes |
|---|---|---|---|
| (2-Fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid | Fluorine, Methyl, N-Methylsulfamoyl | Anticancer, Antibacterial, Antiviral | Unique reactivity due to multiple substituents |
| 4-Fluorophenylboronic acid | Fluorine only | Moderate antibacterial | Simpler structure with less versatility |
| Phenylboronic acid | No fluorine or sulfamoyl groups | Basic coupling reactions | Commonly used but less potent in biological activity |
Case Studies
- In Vivo Studies : A study involving rats showed that related boronic acid compounds could be administered intravenously, demonstrating good bioavailability and therapeutic potential against cancer cells .
- Synthesis Applications : The compound has been utilized in various synthetic pathways to create complex organic molecules, showcasing its versatility in medicinal chemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
